(R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL (CAS 1391279-82-5) is a chiral β-amino alcohol derivative. It features a specific 4-bromo-3-methoxy substitution pattern on a phenyl ring, distinct from the more common 4-bromo-2-methoxy regioisomer.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
Cat. No. B15236971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)N)Br
InChIInChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1
InChIKeyVJXGLVUDMMEEGI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL as a High-Purity Chiral Intermediate


(R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL (CAS 1391279-82-5) is a chiral β-amino alcohol derivative . It features a specific 4-bromo-3-methoxy substitution pattern on a phenyl ring, distinct from the more common 4-bromo-2-methoxy regioisomer . The compound is a versatile high-purity intermediate used in the asymmetric synthesis of pharmaceuticals, particularly as a building block for potent enzyme inhibitors [1]. Its value proposition for procurement lies in its defined (R)-stereochemistry and specific substitution pattern, which are critical for the bioactivity of downstream drug candidates.

Why Generic β-Amino Alcohols Cannot Replace (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL in Synthesis


Substituting this compound with a generic or closely related analog carries significant risks for target molecule potency and synthetic success. The specific (R)-stereochemistry is essential for the desired bioactivity of many chiral drug candidates, and the use of the (S)-enantiomer or a racemate can lead to a complete loss of target engagement . Furthermore, the regioisomeric position of the methoxy group dramatically influences biological activity. For example, a key 4-bromo-3-methoxyphenyl-bearing inhibitor achieves an IC50 of 125 nM against its target, while inhibitors with alternative substitution patterns often show significantly weaker or no activity [1]. Choosing the wrong analog leads to wasted synthesis time and failed biological validation.

Quantified Differentiation: (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL vs. Closest Analogs


Chiral Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The target compound is supplied as the single (R)-enantiomer (CAS 1391279-82-5) with a high purity specification, as detailed by vendors for research applications . The (S)-enantiomer (CAS 1389352-26-4) is a distinct compound with unique potential biological activity . No data was found to suggest the racemic mixture (containing both R and S) would replicate the stereospecific interactions of the pure (R)-enantiomer in a chiral biological environment.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Regioisomeric Potency: 4-Bromo-3-Methoxy vs. 4-Bromo-2-Methoxy Arrangement

The biological activity of the final compound is heavily dependent on the methoxy group's position. A closely related drug-like molecule containing the 4-bromo-3-methoxyphenyl substructure is a potent inhibitor of Protein O-GlcNAcase (OGA) with an IC50 of 125 nM [1]. Published SAR for analogous beta-adrenergic antagonists shows that changing the substitution pattern from 4-substituted to 2,3- or 2,5-disubstitution patterns results in a complete loss of activity, demonstrating the critical role of the correct regioisomer [2]. No comparative data was found to suggest the 4-bromo-2-methoxy regioisomer would maintain this potency.

Structure-Activity Relationship (SAR) O-GlcNAcase Inhibitor Regioisomer Activity

Functional Group Utility for Cross-Coupling: 4-Bromo Motif vs. Non-Halogenated Analogs

The presence of a bromine atom at the 4-position provides a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This is a key differentiator from non-halogenated amino alcohols like 2-amino-2-phenylethanol, which lack this vector for late-stage functionalization. The bromo substituent offers further reactivity for creating complex, diverse libraries from a single core intermediate.

Cross-Coupling C-C Bond Formation Building Block Utility

High-Impact Application Scenarios for (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL


Synthesis of High-Potency O-GlcNAcase (OGA) Inhibitors for Neurodegenerative Disease Research

This intermediate is required to prepare a specific class of potent OGA inhibitors, exemplified by molecules in the US11046712 patent family. A key analog containing the 4-bromo-3-methoxyphenyl substructure directly derived from this intermediate achieves an IC50 of 125 nM against human OGA, a major target in Alzheimer's disease and other tauopathies. Use of the (R)-enantiomer with the correct 3-methoxy regioisomer is essential for achieving this level of target engagement. The procurement of this specific building block is the starting point for any medicinal chemistry program aiming to explore this chemical space.

Structure-Activity Relationship (SAR) Studies of Beta-Adrenergic Receptor Ligands

The phenylethanolamine core is a privileged structure in beta-adrenergic receptor pharmacology. This compound serves as a high-value intermediate for synthesizing novel beta-blockers or beta-agonists. Published SAR clearly demonstrates that the substitution pattern on the phenyl ring is a primary determinant of potency and selectivity. The 4-bromo-3-methoxy combination represents a pharmacophore that was critical in developing selective beta-3 adrenergic agonists, and the (R)-stereochemistry is a standard feature of potent beta-blockers. This compound enables focused SAR exploration around this core.

Asymmetric Synthesis and Chiral Building Block for CNS Drug Discovery Programs

The (R)-amino alcohol motif is a common pharmacophore in CNS-active drugs. This compound, with its defined (R)-chirality and reactive bromo substituent, serves as a versatile enantiopure building block. It can be used to synthesize diverse CNS-targeting candidates via cross-coupling or amide coupling reactions. The documented potential for derivatives to show CNS penetration, as inferred from related compounds, makes it a strategic intermediate for medicinal chemistry groups focusing on neurological or psychiatric disorders.

Quote Request

Request a Quote for (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.